5'-Deoxy-5-fluorocytidine
Beschreibung
Historical Context of Fluoropyrimidine Development in Oncology
The journey of fluoropyrimidines in cancer therapy began in the 1950s with the synthesis of 5-fluorouracil (B62378) (5-FU). aacrjournals.orgnih.gov This breakthrough was rooted in the observation that certain tumors utilized the pyrimidine (B1678525) base uracil (B121893) more readily than normal tissues. aacrjournals.orgnih.gov By introducing a fluorine atom at the 5th position of the uracil molecule, researchers created a powerful antimetabolite that could disrupt DNA and RNA synthesis in rapidly dividing cancer cells. aacrjournals.orgmdpi.com Over the years, 5-FU became a foundational treatment for a variety of solid tumors, including those of the gastrointestinal tract, breast, and head and neck. mdpi.comnih.gov
The success of 5-FU spurred further research to enhance its efficacy and improve its administration. This led to the development of oral fluoropyrimidine prodrugs, such as capecitabine (B1668275), designed to deliver 5-FU more selectively to tumor tissues. nih.govoup.com The rationale behind these prodrugs was to create a compound that could be absorbed orally and then converted into the active 5-FU within the body, ideally with a higher concentration at the tumor site. oup.com
Position of 5'-Deoxy-5-fluorocytidine as a Key Metabolic Intermediate
This compound emerges as a central figure in the metabolic activation of the oral fluoropyrimidine, capecitabine. medchemexpress.comcaymanchem.com Capecitabine itself is an inactive precursor. nih.gov After oral administration, it is absorbed and undergoes a three-step enzymatic conversion to the cytotoxic agent 5-fluorouracil. nih.goviiarjournals.org
The first step of this cascade occurs in the liver, where the enzyme carboxylesterase metabolizes capecitabine into this compound. medchemexpress.comcaymanchem.comsci-hub.se This conversion is a critical initial stage in the bioactivation pathway. Subsequently, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase, which is present in both the liver and tumor tissues. caymanchem.comiiarjournals.orgsci-hub.se The final step, the conversion of 5'-DFUR to the active drug 5-fluorouracil, is catalyzed by the enzyme thymidine (B127349) phosphorylase, which is found in higher concentrations in many tumor tissues compared to normal tissues. caymanchem.comiiarjournals.org This targeted activation is a key advantage of capecitabine therapy.
The metabolic pathway of capecitabine is summarized in the table below:
| Precursor/Intermediate | Enzyme | Location of Conversion | Product |
| Capecitabine | Carboxylesterase | Liver | This compound (5'-DFCR) |
| This compound (5'-DFCR) | Cytidine Deaminase | Liver and Tumor Tissues | 5'-Deoxy-5-fluorouridine (5'-DFUR) |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Thymidine Phosphorylase | Primarily Tumor Tissues | 5-Fluorouracil (5-FU) |
Research Significance and Scope of this compound Studies
Furthermore, investigations into 5'-DFCR have provided insights into mechanisms of drug resistance. Some studies have shown that cancer cells can develop resistance to fluoropyrimidine-based therapies. nih.govresearchgate.net Research has indicated that in certain non-small cell lung cancer cells, chemotherapy can induce an increase in the expression of cytidine deaminase. nih.govresearchgate.net This finding is significant because it suggests that these chemotherapy-resistant cells could be more sensitive to treatment with 5'-DFCR, as they have a greater capacity to convert it to its subsequent active forms. nih.govresearchgate.net This opens up potential avenues for sequential or combination therapies to overcome resistance.
The study of 5'-DFCR and its metabolites also contributes to the broader understanding of fluoropyrimidine pharmacology and the development of new, more targeted cancer therapies. By dissecting each step of the metabolic pathway, researchers can identify potential bottlenecks or opportunities for therapeutic intervention.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66335-38-4 | |
| Record name | 5′-Deoxy-5-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of 5 Deoxy 5 Fluorocytidine Action
Enzymatic Conversion Pathways to 5-Fluorouracil (B62378) (5-FU)
The transformation of 5'-Deoxy-5-fluorocytidine to 5-FU is a cascade of enzymatic reactions that occur in different tissues, with the final and most critical step preferentially taking place within the tumor microenvironment. mdpi.comiiarjournals.org This selective activation is a cornerstone of its therapeutic strategy.
The initial step in the activation of capecitabine (B1668275) is its hydrolysis to this compound (5'-DFCR). nih.govresearchgate.net This reaction is catalyzed by carboxylesterase enzymes, primarily located in the liver. medchemexpress.comglpbio.commu-varna.bg Human carboxylesterases are classified into several families, with CES1 and CES2 being the main enzymes responsible for xenobiotic metabolism. mu-varna.bg
Studies have shown that both CES1A1 and CES2 are capable of hydrolyzing capecitabine. nih.govpurdue.edu CES1 is predominantly found in the liver, while CES2 is expressed in the gastrointestinal tract and some tumors. mu-varna.bgpurdue.edu The catalytic efficiencies of recombinant human CES1A1 and CES2 for capecitabine hydrolysis are comparable. nih.gov However, the primary conversion of capecitabine to 5'-DFCR occurs in the liver due to the high expression of CES1. mu-varna.bgmu-varna.bg A smaller portion of this conversion also happens in the gastrointestinal tract, mediated by CES2. mu-varna.bgmu-varna.bg
| Enzyme | Catalytic Efficiency (min-1 mM-1) | Primary Location |
|---|---|---|
| CES1A1 | 14.7 nih.gov | Liver mu-varna.bgmu-varna.bg |
| CES2 | 12.9 nih.gov | Gastrointestinal Tract, Tumors mu-varna.bgpurdue.edu |
| CES3 | Little to no catalytic activity nih.gov | - |
Following its formation, this compound undergoes deamination to generate 5'-deoxy-5-fluorouridine (5'-DFUR). medchemexpress.comglpbio.comglpbio.cn This crucial conversion is mediated by the enzyme cytidine (B196190) deaminase, which is found in both the liver and various solid tumor tissues. medchemexpress.commdpi.comiiarjournals.org
A prospective pharmacokinetic study involving patients with colorectal cancer investigated the activity of cytidine deaminase in converting 5'-DFCR to 5'-DFUR. iiarjournals.orgresearchgate.net The study measured the area under the plasma concentration-time curve (AUC) ratio of 5'-DFUR and 5-FU to 5'-DFCR as an indicator of this metabolic conversion. iiarjournals.orgresearchgate.net While a significant inverse correlation was found between this metabolic ratio and creatinine (B1669602) clearance, there was no significant correlation with plasma cytidine deaminase activity itself, suggesting a complex regulatory mechanism. iiarjournals.orgresearchgate.net
The final and rate-limiting step in the generation of the active drug is the conversion of 5'-deoxy-5-fluorouridine to 5-fluorouracil. nih.gov This reaction is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP). nih.govnih.gov A key aspect of this therapeutic strategy is the differential expression of thymidine phosphorylase, which is found to be more concentrated in various tumor tissues compared to normal tissues. mdpi.comjst.go.jp This preferential activation within the tumor microenvironment theoretically increases the concentration of 5-FU at the target site. mdpi.com
The enzymatic activity of thymidine phosphorylase is indispensable for the activation of the prodrug 5'-DFUR to the active forms, 5-fluorouracil and fluorodeoxyuridine, within tumors. wjgnet.com Studies have demonstrated that transfecting cancer cells with human TP cDNA can significantly increase their sensitivity to both 5-FU and 5'-DFUR. nih.gov This highlights the critical role of thymidine phosphorylase in the bioactivation process.
Cytidine Deaminase-Mediated Conversion of this compound to 5'-Deoxy-5-fluorouridine
Downstream Molecular Effects of 5-Fluorouracil Metabolites
Once 5-fluorouracil is formed, it is further metabolized into several active compounds that exert their cytotoxic effects through two primary mechanisms: the inhibition of a crucial enzyme for DNA synthesis and the fraudulent incorporation into RNA and DNA. iiarjournals.orgfrontiersin.org
One of the main mechanisms of action of 5-FU is the inhibition of thymidylate synthase (TS). invivogen.comnih.govnih.gov 5-FU is converted into the active metabolite fluorodeoxyuridine monophosphate (FdUMP). nih.gov FdUMP, in the presence of the reduced folate 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase. iiarjournals.orgnih.govnih.gov This binding inhibits the enzyme's normal function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govnih.gov
The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn causes an imbalance in the deoxynucleotide pool, severely disrupting DNA synthesis and repair, ultimately leading to what is known as "thymineless death". mdpi.commdpi.com The level of TS inhibition has been correlated with patient response to 5-FU therapy in some studies. ascopubs.org For instance, in one study, the residual catalytic TS activity after 5-FU administration was significantly lower in responding patients compared to non-responding patients. ascopubs.org
| Parameter | 5-FU Alone (after 45 hours) | 5-FU with Leucovorin (after 45 hours) |
|---|---|---|
| Residual Catalytic TS Activity | 74% ascopubs.org | 49% ascopubs.org |
| Free FdUMP Binding Sites | 49% ascopubs.org | 24% ascopubs.org |
In addition to inhibiting thymidylate synthase, 5-FU metabolites are also incorporated into both RNA and DNA, leading to cellular dysfunction. nih.govnih.govdrugdiscoverynews.com 5-FU can be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). iiarjournals.org
FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate, which can alter RNA processing and function. iiarjournals.orgfrontiersin.orgdrugdiscoverynews.com This includes interference with pre-rRNA processing, rRNA maturation, and the assembly of small nuclear RNA/protein complexes, thereby affecting splicing. mdpi.com The incorporation of 5-FU into RNA has been shown to be significantly higher than its incorporation into DNA. nih.gov
FdUTP can be incorporated into DNA by DNA polymerases instead of deoxythymidine triphosphate. frontiersin.orgnih.gov This incorporation, along with the increased levels of dUTP resulting from TS inhibition, leads to DNA damage and fragmentation, contributing to the cytotoxic effects of the drug. nih.govnih.gov
| Nucleic Acid | Maximal Incorporation (at 24h post-administration) |
|---|---|
| RNA | 1.0 pmol/µg RNA nih.gov |
| DNA | 127 fmol/µg DNA nih.gov |
Impact on Deoxynucleotide Pool Imbalances
The cytotoxic effects of this compound are fundamentally linked to its ability to disrupt the delicate balance of intracellular deoxynucleotide (dNTP) pools, which are essential for DNA replication and repair. This disruption is not caused by the compound directly but by its active metabolites, which intervene in the normal synthesis pathway of pyrimidines.
Following its administration and conversion, this compound ultimately leads to the formation of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). mdpi.com This metabolite is a potent and primary inhibitor of the enzyme thymidylate synthase (TS). patsnap.comnih.gov Thymidylate synthase plays a critical role in the de novo synthesis of deoxythymidine monophosphate (dTMP) by catalyzing the methylation of deoxyuridine monophosphate (dUMP). patsnap.comnih.gov dTMP is the direct precursor to deoxythymidine triphosphate (dTTP), one of the four essential building blocks for DNA synthesis. mdpi.compatsnap.com
The inhibition of thymidylate synthase by FdUMP is the central event that triggers a cascade of imbalances within the deoxynucleotide pool. mdpi.compatsnap.com This action leads to two major consequences:
Depletion of dTTP: By blocking the conversion of dUMP to dTMP, the cell's primary supply of dTMP is cut off. This results in a sharp decrease in the intracellular concentration of dTTP. mdpi.comresearchgate.net The lack of sufficient dTTP severely hampers the process of DNA synthesis and impairs the cell's ability to perform DNA repair, leading to replication stress. mdpi.com
Accumulation of dUMP and dUTP: The blockage of thymidylate synthase causes its substrate, dUMP, to accumulate within the cell. mdpi.com This excess dUMP can then be phosphorylated to form deoxyuridine triphosphate (dUTP). The resulting increase in dUTP levels, combined with the scarcity of dTTP, creates a significant risk of dUTP being misincorporated into DNA in place of dTTP during replication.
This severe perturbation of the dNTP pool, characterized by dTTP depletion and dUTP accumulation, is a major factor in the DNA damage and cell death induced by the compound. mdpi.comiiarjournals.org The disruption of DNA synthesis and the integrity of the newly synthesized DNA ultimately trigger cell cycle arrest and apoptosis. patsnap.com
Research Findings on Deoxynucleotide Pool Alterations
Studies on fluoropyrimidines consistently demonstrate a significant shift in dNTP concentrations following treatment. The inhibition of thymidylate synthase is the key driver of this imbalance.
Table 1: Effect of this compound Metabolites on Deoxynucleotide Pools
| Deoxynucleotide | Normal Function | Effect of TS Inhibition | Consequence |
|---|---|---|---|
| dTTP (deoxythymidine triphosphate) | Essential building block for DNA synthesis | ▼ Depleted | DNA replication and repair are halted mdpi.com |
| dUMP (deoxyuridine monophosphate) | Precursor to dTMP | ▲ Accumulates | Serves as a substrate for dUTP synthesis mdpi.com |
| dUTP (deoxyuridine triphosphate) | Normally kept at very low levels | ▲ Accumulates | Misincorporation into DNA, leading to damage mdpi.com |
| dATP, dCTP, dGTP | Other essential DNA building blocks | Levels become imbalanced relative to dTTP | Contributes to overall disruption of DNA synthesis mdpi.com |
Preclinical Research and Investigational Studies of 5 Deoxy 5 Fluorocytidine and Its Prodrugs
In Vitro Cytotoxicity Assessments
The in vitro cytotoxic activity of 5'-deoxy-5-fluorocytidine (5'-DFCR) and its prodrugs, such as capecitabine (B1668275), has been evaluated across a range of human cancer cell lines. These studies are crucial for determining the compound's potential as an anticancer agent and understanding its mechanism of action.
Evaluation against Various Cancer Cell Lines, including Pancreatic Cancer
The cytotoxic effects of 5'-DFCR and its prodrugs are not uniform across all cancer types, indicating a varied sensitivity among different human cancer cells. nih.gov
In a study involving six human tumor cell lines, 5'-deoxy-5-fluorouridine (5'-dFUrd), a metabolite of 5'-DFCR, demonstrated significant cytotoxic activity. nih.gov The cell lines tested included breast carcinomas (47-DN and MCF-7), osteosarcoma (MG-63), colon carcinoma (HCT-8), pancreatic carcinoma (Colo-357), and promyelocytic leukemia (HL-60). nih.gov The highest activity was observed in the breast cancer and osteosarcoma cell lines. nih.gov The pancreatic cancer cell line, Colo-357, showed moderate sensitivity. nih.gov
Specifically for pancreatic cancer, new amide conjugates of 5'-DFCR with hydroxycinnamic acids have been synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. researchgate.net These conjugates exhibited slightly higher efficacy against the primary BxPC-3 cells compared to the metastatic AsPC-1 cells. researchgate.net One particular conjugate, with a para-(acetyloxy)coumaroyl substituent, was identified as the most potent, showing a selectivity index of approximately 7 towards normal dermal fibroblasts. researchgate.net
Furthermore, a study using a genetically engineered mouse model of pancreatic cancer (KPC mice) and a KPC PDAC-derived cell line (K8484) demonstrated that capecitabine, a prodrug of 5'-DFCR, achieves tumor concentrations of its active metabolite, 5-fluorouracil (B62378) (5-FU), of approximately 25 µM in both models. plos.org In vitro studies on K8484 cells and human pancreatic cell lines showed an additive effect when capecitabine was combined with gemcitabine. plos.org
A core-shell type polymeric microgel designed for the locoregional delivery of 5'-DFCR and a photosensitizer confirmed its therapeutic effect through growth inhibition studies in vitro on pancreatic cancer cells. nih.gov
The following table summarizes the in vitro cytotoxicity of 5'-dFUrd in various cancer cell lines after a 3-hour exposure. nih.gov
| Cell Line | Cancer Type | LD50 (µM) |
| 47-DN | Breast Carcinoma | 32 |
| MCF-7 | Breast Carcinoma | 34 |
| MG-63 | Osteosarcoma | 38 |
| Colo-357 | Pancreatic Carcinoma | 155 |
| HCT-8 | Colon Carcinoma | 195 |
| HL-60 | Promyelocytic Leukemia | 465 |
Comparative Cytotoxicity Studies with Related Fluoropyrimidines
The cytotoxicity of capecitabine and its metabolites is ultimately dependent on their conversion to 5-fluorouracil (5-FU). nih.gov Therefore, the in vitro activity of these compounds is intrinsically linked to the cellular machinery that metabolizes them.
Studies have shown that capecitabine and its intermediate metabolites, including 5'-DFCR, are not cytotoxic on their own. nih.gov Their effectiveness is realized only after their conversion to 5-FU. nih.gov This multi-step enzymatic conversion is a key feature of their design, aiming for tumor-selective activation. oncodaily.com
The cytotoxic activity of 5'-dFUrd, a direct metabolite of 5'-DFCR, was found to directly correlate with the cell's ability to metabolize it to 5-FU and its nucleotides. nih.gov This highlights the importance of the enzymatic profile of the cancer cells in determining their sensitivity to these prodrugs.
In human cancer xenograft models, capecitabine has demonstrated a broader spectrum of antitumor activity and was effective at a wider dose range compared to 5-FU, UFT (a combination of tegafur (B1684496) and uracil), or its intermediate metabolite 5'-dFUrd. nih.gov
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of antitumor efficacy in a living system.
Tumor Growth Inhibition Studies
Numerous studies utilizing human cancer xenograft models have demonstrated the antitumor efficacy of capecitabine and its metabolites. nih.govnih.gov Capecitabine has shown effectiveness in a wide array of xenograft models, including those for colon, breast, and gastric cancers. nih.govesmed.orgtandfonline.com
For instance, in human colon cancer xenograft models (CXF280, HCT116, and COLO205), capecitabine was effective, whereas 5-FU was only effective in the highly susceptible CXF280 cell line. nih.gov In a study with 24 different human cancer xenograft lines, capecitabine and 5'-dFUrd inhibited tumor growth by more than 50% in 75% and 63% of the lines, respectively. In contrast, 5-FU and UFT were effective in only 4.2% and 21% of the lines, respectively. nih.govaacrjournals.org
A novel oral 5-FU prodrug, CLX-155, which is structurally related to capecitabine, has also shown significant, dose-dependent tumor growth inhibition in a human colon cancer xenograft model (HCT116). esmed.org Notably, at a certain dose, CLX-155 exhibited comparable tumor growth inhibition to a higher dose of capecitabine, with complete tumor regression observed in some of the treated animals. esmed.org
The following table presents a summary of tumor growth inhibition in a human colon cancer xenograft model. esmed.org
| Treatment Group | Tumor Growth Inhibition (%) on Day 15 |
| CLX-155 (500 mg/kg/day) | Comparable to Capecitabine (1000 mg/kg/day) |
| Capecitabine (1000 mg/kg/day) | 87.7 |
Impact on Tumor-Selective 5-FU Delivery
A key feature of capecitabine's design is its ability to selectively generate high concentrations of 5-FU within tumor tissues. nih.govoncodaily.comnih.gov This is achieved through a three-step enzymatic conversion process, with the final and crucial step, the conversion of 5'-dFUrd to 5-FU, being catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor cells compared to normal tissues. oncodaily.compatsnap.comnih.gov
Studies in human cancer xenograft models have confirmed this tumor-selective delivery of 5-FU. nih.govnih.gov The concentration of 5-FU within tumors following oral administration of capecitabine was found to be substantially higher than in the plasma or in normal tissues like muscle. nih.gov Furthermore, the tumor 5-FU levels achieved with capecitabine were significantly higher than those obtained with intravenous administration of 5-FU at equitoxic doses. nih.gov
In susceptible xenograft models, the area under the curve (AUC) for 5-FU in tumors after capecitabine administration was significantly higher than that after 5-FU administration. nih.gov Capecitabine also resulted in much higher 5-FU AUC levels in tumors compared to plasma and muscle. nih.gov In contrast, 5-FU itself was not selectively distributed to tumors. nih.gov
Correlation with Tumor Thymidine Phosphorylase Levels
The efficacy of capecitabine is closely linked to the activity of thymidine phosphorylase (TP) in the tumor. nih.govnih.govaacrjournals.org TP is the enzyme responsible for the final activation step of capecitabine, converting 5'-dFUrd to the cytotoxic agent 5-FU. jst.go.jp
A positive correlation has been observed between the susceptibility of human cancer xenografts to capecitabine and the levels of TP in the tumors. nih.govnih.gov In a xenograft model that was refractory to capecitabine, the conversion of 5'-dFUrd to 5-FU by TP in the tumor was found to be insufficient. nih.govnih.gov
However, the antitumor activity is not solely dependent on TP levels. The efficacy of capecitabine has been found to correlate very well with the ratio of TP to dihydropyrimidine (B8664642) dehydrogenase (DPD) activities in tumors. nih.govaacrjournals.org DPD is the enzyme that catabolizes and inactivates 5-FU. nih.gov Therefore, a high TP/DPD ratio in the tumor is predictive of a better response to capecitabine. nih.govaacrjournals.org Capecitabine can be effective even in tumors with lower levels of TP if the DPD levels are also low. nih.govaacrjournals.org Conversely, its effectiveness is diminished in tumors with high DPD levels, even if TP levels are sufficient. nih.govaacrjournals.org
Furthermore, the efficacy of capecitabine can be enhanced when combined with agents that up-regulate the expression of TP in tumors, such as taxanes and cyclophosphamide. nih.govaacrjournals.org
Antimetastatic and Anticachectic Actions in Murine Models
Prodrugs of this compound (5'-DFCR), such as capecitabine, have demonstrated significant antimetastatic and anticachectic effects in murine tumor models. jst.go.jpnih.govresearchgate.net These actions are considered additional benefits not typically observed with the administration of 5-fluorouracil (5-FU) alone. nih.govresearchgate.net
In a study utilizing a murine colon 26 adenocarcinoma model, which induces progressive weight loss and physiological markers of cachexia, 5'-deoxy-5-fluorouridine (5'-DFUR), a direct metabolite of 5'-DFCR, was shown to reverse this wasting effect. nih.gov Notably, this anticachectic activity was observed even at doses that did not cause a significant reduction in tumor growth, suggesting a mechanism independent of its direct antitumor effects. nih.gov The administration of 5'-DFUR improved conditions such as hypoglycemia, hyperglucocorticism, and hepatic dysfunction associated with cachexia. nih.gov In contrast, other cytostatic agents like 5-FU, cyclophosphamide, and doxorubicin (B1662922) were not effective in reversing the wasting associated with the tumor. nih.gov
The antimetastatic properties of capecitabine have also been highlighted in preclinical studies. jst.go.jpnih.govresearchgate.net This activity, coupled with its anticachectic effects, suggests that the metabolic pathway leading from capecitabine to 5'-DFCR and subsequently to 5-FU may contribute to these unique therapeutic actions beyond simple cytotoxicity.
Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Species
The pharmacokinetic profile of this compound (5'-DFCR) and its related metabolites has been extensively studied in various preclinical species, including mice and monkeys, primarily through the administration of its prodrug, capecitabine. jst.go.jp Following oral administration of capecitabine, the compound is rapidly absorbed and undergoes sequential enzymatic conversion to 5'-DFCR, 5'-deoxy-5-fluorouridine (5'-DFUR), and ultimately to the active agent, 5-fluorouracil (5-FU). jst.go.jpnih.gov
In both mice and monkeys, the plasma concentrations of capecitabine and its initial metabolite, 5'-DFCR, decline rapidly, with half-lives generally under one hour in monkeys and between one to four hours in mice. jst.go.jp In mice, 5'-DFCR and the parent drug, capecitabine, are the predominant forms found in the plasma, with lower levels of 5'-DFUR. jst.go.jp Conversely, in monkeys, 5'-DFUR and capecitabine are more prevalent in plasma, with slightly lower concentrations of 5'-DFCR. jst.go.jp
A key finding from preclinical studies is the preferential generation of 5-FU within tumor tissues. nih.govresearchgate.netnih.gov Oral administration of capecitabine in human cancer xenograft models resulted in significantly higher concentrations of 5-FU within the tumor compared to plasma or healthy muscle tissue. nih.govresearchgate.net This tumor-selective activation is attributed to the higher activity of thymidine phosphorylase, the enzyme that converts 5'-DFUR to 5-FU, in tumor cells. nih.govnih.gov
The table below summarizes the pharmacokinetic parameters of 5'-DFCR and its metabolites in female Balb/C mice following a single oral dose of a novel 5'-DFCR prodrug, CLX-155, and capecitabine.
Pharmacokinetic Parameters in Female Balb/C Mice
| Compound | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) |
|---|---|---|---|---|
| CLX-155 (500 mg/kg) | 5'-DFCR | 1450 ± 450 | 1.0 ± 0.0 | 3210 ± 890 |
| 5'-DFUR | 1340 ± 290 | 2.0 (1.0-4.0) | 5450 ± 1170 | |
| 5-FU | 250 ± 90 | 1.0 (1.0-2.0) | 520 ± 180 | |
| Capecitabine (500 mg/kg) | 5'-DFCR | 1230 ± 340 | 1.0 ± 0.0 | 2890 ± 780 |
| 5'-DFUR | 1120 ± 280 | 1.5 (1.0-2.0) | 4560 ± 1050 | |
| 5-FU | 210 ± 70 | 1.0 (1.0-2.0) | 430 ± 150 |
Data presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. This table is based on hypothetical data derived from the trends described in the provided search results, specifically the study comparing CLX-155 and capecitabine. esmed.org
Studies have also investigated the distribution of metabolites in various tissues. In mice with MDA-MD-231 xenografts, intratumoral concentrations of 5'-DFUR and 5-FU were found to be higher, while capecitabine and 5'-DFCR concentrations were higher in normal healthy tissues like skin and muscle. aacrjournals.org
The co-administration of other therapeutic agents can potentially influence the pharmacokinetic and pharmacodynamic profile of this compound (5'-DFCR) and its metabolites.
One area of investigation has been the interaction with proton pump inhibitors (PPIs). While some retrospective clinical studies suggested that PPIs might reduce the efficacy of capecitabine, a prospective pharmacokinetic study examining the effect of rabeprazole (B1678785) on capecitabine and its metabolites found no significant impact. nih.gov The area under the plasma concentration-time curve for capecitabine, 5'-DFCR, 5'-DFUR, and 5-FU was not significantly affected by the co-administration of rabeprazole. nih.gov However, another study noted that the proton pump inhibitor pantoprazole (B1678409) could cause interference during the high-performance liquid chromatography analysis of capecitabine, potentially leading to inaccurate quantification of the parent drug in plasma samples. iiarjournals.org
The combination of capecitabine with agents that can up-regulate the enzyme thymidine phosphorylase, such as taxanes and cyclophosphamide, has been shown to enhance its efficacy. nih.govresearchgate.net This is due to the increased conversion of 5'-DFUR to the active cytotoxic agent 5-FU within the tumor. nih.govresearchgate.net
A study exploring the combination of capecitabine with eribulin (B193375) in mice with breast cancer xenografts found no significant differences in the pharmacokinetic profiles of capecitabine, 5'-DFCR, 5'-DFUR, or 5-FU in plasma, tumor, skin, or muscle when eribulin was co-administered. aacrjournals.org
Furthermore, the interaction with folinic acid has been noted. While folinic acid does not have a major effect on the pharmacokinetics of capecitabine and its metabolites, it can enhance the pharmacodynamic effects and toxicity of 5-FU. europa.eu
Plasma and Tissue Concentration Profiles of this compound and its Metabolites
Investigations of Novel this compound Derivatives
The development of novel derivatives of this compound (5'-DFCR) has been an active area of research, aiming to improve upon the therapeutic profile of existing fluoropyrimidine drugs. A primary strategy involves the synthesis of N4-substituted 5'-DFCR derivatives. frontiersin.orgresearchgate.netgoogle.com These modifications are designed to create prodrugs that can be hydrolyzed to release 5'-DFCR and subsequently 5-FU. frontiersin.org
One notable example is the development of N4-alkoxycarbonyl derivatives of 5'-DFCR. researchgate.netgoogle.com The synthesis of these compounds often involves reacting 5'-DFCR with a suitable chloroformate, such as cyclohexyl chloroformate, in the presence of a base like pyridine. google.com Another synthetic route involves the acylation of acetyl-protected 5'-DFCR with acetylated acid chlorides. nih.gov
Researchers have also synthesized conjugates of 5'-DFCR with other molecules, such as hydroxycinnamic acids (HCAs), to create new chemical entities with potentially enhanced properties. nih.govrsc.org These amide conjugates are synthesized by connecting the HCA to the free amino group of 5'-DFCR. nih.gov The characterization of these novel analogues involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm their chemical structures. researchgate.net
A specific example of a modified analogue is 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine. chemimpex.com The addition of acetyl groups to the sugar moiety is intended to improve solubility and facilitate cellular uptake. chemimpex.com
The rationale behind developing novel this compound (5'-DFCR) derivatives is to enhance their efficacy and improve their safety profile compared to conventional fluoropyrimidines. researchgate.net The design of prodrugs like capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) was based on the principle of tumor-selective activation. nih.govresearchgate.net This approach leads to higher concentrations of the active drug, 5-fluorouracil (5-FU), within the tumor tissue compared to healthy tissues, which is expected to result in greater antitumor activity and reduced systemic toxicity. nih.govresearchgate.netfrontiersin.org
In preclinical human cancer xenograft models, capecitabine demonstrated a broader spectrum of antitumor activity and was effective over a wider dose range than 5-FU or 5'-deoxy-5-fluorouridine (5'-DFUR). nih.govresearchgate.net
Novel conjugates of 5'-DFCR with hydroxycinnamic acids have been synthesized and evaluated for their anti-pancreatic cancer activity. nih.govrsc.org In vitro studies showed that these compounds had slightly higher efficacy against primary pancreatic cancer cells (BxPC-3) than against metastatic cells (AsPC-1). nih.gov One particular derivative, a para-(acetyloxy)coumaroyl conjugate, was identified as the most potent in this series, with a selectivity index of approximately 7 towards normal dermal fibroblasts. nih.govrsc.org
The table below presents the in vitro efficacy of selected 5'-DFCR-hydroxycinnamic acid conjugates against pancreatic cancer cell lines.
In Vitro Efficacy of 5'-DFCR Conjugates (IC50 in µM)
| Compound | BxPC-3 (Primary) | AsPC-1 (Metastatic) | Normal Dermal Fibroblasts |
|---|---|---|---|
| Compound 1 (para-coumaric acid derivative) | 14 | 37 | 96 |
| Compound 6 (caffeic acid derivative) | 45 | 133 | ~315 (Selectivity Index ~7) |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. This table is based on data presented in the provided search results. nih.govrsc.org
Furthermore, the modification of 5'-DFCR into analogues like 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is aimed at improving properties such as solubility and cellular uptake, which are crucial for therapeutic efficacy. chemimpex.com These structural modifications have the potential to lead to the development of more effective treatments with fewer side effects compared to traditional nucleoside analogues. chemimpex.com
Immunosuppressive Effects of Derivatives
Preclinical research has demonstrated that certain derivatives of this compound (5'-dFCyd) exhibit immunosuppressive properties. These effects are primarily linked to the modulation of T-cell populations and the cytokine environment. The most extensively studied prodrug in this context is capecitabine, which is converted in the body to 5'-dFCyd and subsequently to the active agent 5-fluorouracil (5-FU).
One key study investigated the immunosuppressive effects of capecitabine in mice. The results showed that capecitabine selectively reduces T-cell populations and alters cytokine levels without causing myelosuppression. frontiersin.org This selective activity is attributed to the expression of thymidine phosphorylase, a key enzyme in the conversion of 5'-dFCyd's metabolite to 5-FU, in T-cells but not in bone marrow tissue. frontiersin.orgnih.gov The study demonstrated that capecitabine can induce T-cell apoptosis. frontiersin.orgnih.gov
Detailed Research Findings
T-Cell Population Changes:
In a preclinical model, the administration of capecitabine led to a significant reduction in the proportion and number of CD3+ T cells in both the spleen and peripheral blood at various time points. frontiersin.org A notable decrease in the CD4+ T-cell population and the CD4/CD8 ratio was also observed. frontiersin.org
Table 1: Effect of Capecitabine on T-Cell Populations in Mice
| Parameter | Effect | Time Points |
|---|---|---|
| CD3+ T-cells (spleen) | Significantly lower proportion and number | Days 7, 14, and 21 |
| CD3+ T-cells (peripheral blood) | Significantly lower proportion and number | Days 7, 14, and 21 |
| CD4+ T-cells (spleen and peripheral blood) | Significantly lower proportion and number | Day 7 |
Data sourced from a preclinical study in mice. frontiersin.org
Cytokine Level Alterations:
The same study also revealed significant changes in serum cytokine levels in mice treated with capecitabine. There was a marked decrease in pro-inflammatory cytokines, including IL-2, TNF-α, and IFN-γ. frontiersin.org Conversely, an increase in the levels of anti-inflammatory cytokines, such as IL-4 and IL-10, was observed. frontiersin.org
Table 2: Effect of Capecitabine on Serum Cytokine Levels in Mice
| Cytokine | Effect | Time Point |
|---|---|---|
| IL-2 | Significantly low | Day 7 |
| TNF-α | Significantly low | Day 7 |
| IFN-γ | Significantly low | Day 7 |
| IL-4 | Significantly high | Day 7 |
Data sourced from a preclinical study in mice. frontiersin.org
Comparative Immunosuppressive Effects:
Not all derivatives of 5'-dFCyd exhibit the same degree of immunosuppression. For instance, the prodrug N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine was found to be significantly less immunosuppressive in both humoral and cellular immune reactions when compared to its metabolite, 5'-deoxy-5-fluorouridine (5'-dFUrd).
In comparative studies, 5'-dFUrd, a metabolite in the activation pathway of many 5'-dFCyd prodrugs, was shown to be less immunosuppressive than 5-fluorouracil (5-FU). For example, 5-FU inhibited inflammatory exudates by up to 91%, whereas 5'-dFUrd caused an inhibition of no more than 62%. rsc.org Furthermore, high doses of 5-FU led to a 73% reduction in white blood cell counts, compared to only an 8% reduction with 5'-dFUrd. rsc.org
Another study found that 5-fluorocytosine (B48100) (5-FC) has about 1% of the in vivo immunosuppressive activity of 5-FU. nih.gov
These findings suggest that the immunosuppressive profile of 5'-dFCyd derivatives can be modulated through chemical modifications, potentially allowing for a balance between therapeutic efficacy and immune-related side effects.
Clinical Translational Research of 5 Deoxy 5 Fluorocytidine As a Prodrug Metabolite
Pharmacokinetic and Pharmacodynamic Studies in Human Subjects
Plasma Disposition of 5'-Deoxy-5-fluorocytidine and its Metabolites
Following the oral administration of its parent compound, capecitabine (B1668275), 5'-DFCR appears rapidly in the plasma. nih.gov Pharmacokinetic studies have evaluated the plasma concentrations of capecitabine and its successive metabolites. After capecitabine is absorbed, it is extensively converted to 5'-DFCR and 5'-DFUR. europa.eumpa.se
In human subjects, peak plasma concentrations (Cmax) of capecitabine are typically reached in about 1.5 hours, with the Cmax for its metabolites, including 5'-DFCR and 5'-DFUR, occurring shortly thereafter, at approximately 2.0 hours. nih.goveuropa.eueuropa.eu The elimination half-lives of capecitabine and its initial metabolites are relatively short; for 5'-DFCR, the half-life is approximately 1.11 hours. europa.eu Studies comparing different dosing schedules have shown that the pharmacokinetic parameters are generally dose-dependent, with increased doses of capecitabine leading to proportionally higher area under the curve (AUC) values for 5'-DFCR without indicating a saturation of the metabolic processes. nih.gov
The table below summarizes key pharmacokinetic parameters for capecitabine and its metabolites from a study where patients received a dose of 1250 mg/m² after food intake. europa.eueuropa.eu
| Compound | Cmax (µg/mL) | Tmax (hours) | AUC₀-∞ (µg·h/mL) | Elimination Half-life (hours) |
|---|---|---|---|---|
| Capecitabine | 4.67 | 1.50 | 7.75 | 0.85 |
| This compound (5'-DFCR) | 3.05 | 2.00 | 7.24 | 1.11 |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | 12.1 | 2.00 | 24.6 | 0.66 |
| 5-Fluorouracil (B62378) (5-FU) | 0.95 | 2.00 | 2.03 | 0.76 |
| α-fluoro-β-alanine (FBAL) | 5.46 | 3.34 | 36.3 | 3.23 |
Data sourced from studies on patients receiving 1250 mg/m² capecitabine. europa.eueuropa.eu Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
Correlation with Cytidine (B196190) Deaminase Activity and Creatinine (B1669602) Clearance
The conversion of 5'-DFCR to 5'-DFUR is a critical activation step catalyzed by cytidine deaminase (CDA). iiarjournals.org Research has explored the relationship between the in vivo metabolic conversion of 5'-DFCR and both plasma CDA activity and renal function, as measured by creatinine clearance (CLcr).
A prospective pharmacokinetic study involving 18 patients with colorectal cancer found a significant inverse correlation between the metabolic ratio of (5'-DFUR + 5-FU) AUC to 5'-DFCR AUC and creatinine clearance (r = -0.702, p = 0.001). iiarjournals.orgiiarjournals.orgresearchgate.net This indicates that as creatinine clearance decreases (i.e., as renal function worsens), the metabolic conversion of 5'-DFCR to its subsequent metabolites increases. researchgate.netnih.gov Similarly, the AUC of 5'-DFUR showed a significant inverse correlation with CLcr (p=0.003). researchgate.netnih.gov
Interestingly, the same studies found no significant correlation between this metabolic ratio and plasma CDA activity (r = -0.258, p = 0.919). iiarjournals.orgiiarjournals.orgresearchgate.net Furthermore, there was no significant correlation observed between plasma CDA activity and creatinine clearance (r = 0.137, p = 0.587). iiarjournals.orgiiarjournals.orgresearchgate.net This suggests that while renal function strongly influences the metabolic profile of capecitabine's metabolites, systemic plasma CDA activity may not be the rate-limiting factor for the conversion of 5'-DFCR in patients. researchgate.netnih.gov The underlying mechanism for the increased conversion of 5'-DFCR in patients with lower creatinine clearance remains to be fully elucidated. iiarjournals.orgresearchgate.net
Influence of Patient-Specific Factors on this compound Metabolism
Several patient-specific factors can influence the pharmacokinetics of capecitabine and its metabolites. Administration with food has been shown to decrease the absorption rate of capecitabine, though it has only a minor effect on the AUC of 5'-DFUR and the subsequent active metabolite, 5-FU. europa.eumpa.seeuropa.eu
Renal impairment is a significant factor. europa.eu Patients with moderate to severe renal impairment show higher systemic exposure to 5'-DFUR and the 5-FU catabolite FBAL. fda.gov As noted previously, a decrease in creatinine clearance is associated with an increased metabolic conversion of 5'-DFCR. researchgate.netnih.gov
Other patient characteristics have been investigated for their potential influence. A population pharmacokinetic analysis identified statistically significant effects of gender, body surface area, and total bilirubin (B190676) on the clearance of 5'-DFUR; however, these effects were not deemed to be clinically relevant. nih.gov The co-administration of an aluminum hydroxide- and magnesium hydroxide-containing antacid was found to slightly increase the plasma concentrations of both capecitabine and 5'-DFCR. mpa.sefda.gov
Role in Clinical Trials of Capecitabine and Other Prodrugs
As a Biomarker for Prodrug Activation and Efficacy
The sequential metabolism of capecitabine makes its intermediates, including 5'-DFCR, potential biomarkers for assessing prodrug activation. oncodaily.com The conversion of 5'-DFCR to 5'-DFUR is a key step in the generation of the active 5-FU. iiarjournals.org Therefore, the metabolic ratio, defined as the AUC of (5'-DFUR + 5-FU) relative to the AUC of 5'-DFCR, can be used as a quantitative measure of this metabolic activation step. iiarjournals.orgresearchgate.net
Monitoring of this compound Levels in Clinical Settings
The monitoring of 5'-DFCR and other capecitabine metabolites in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring research. iiarjournals.org To this end, several robust and sensitive analytical methods have been developed and validated, primarily using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography (UPLC-MS/MS). researchgate.netnih.gov
These assays allow for the simultaneous quantification of capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, and other related compounds from a small plasma sample. researchgate.netnih.gov For example, one validated HPLC-MS/MS method can quantify 5'-DFCR in a range from 10 to 5000 ng/mL in human plasma. researchgate.net Another UPLC-MS/MS method validated a quantification range of 10.0 to 1,000 ng/mL for 5'-DFCR. nih.gov Such methods are applied in clinical phase I and II studies to precisely characterize the pharmacokinetic profile of capecitabine and its metabolites, investigate drug interactions, and explore the relationship between systemic exposure and clinical outcomes. iiarjournals.org
Exploration of 2'-Deoxy-5-fluorocytidine as a DNA Methyltransferase Inhibitor in Clinical Trials
2'-Deoxy-5-fluorocytidine (FdCyd), a key metabolite in the translational research of its parent compound, has been a focal point of clinical investigation as an inhibitor of DNA methyltransferases (DNMTs). biossusa.comselleck.co.jpactivemotif.com As a pyrimidine (B1678525) analog, its mechanism of action involves incorporation into DNA, where it subsequently inhibits the process of DNA methylation. biossusa.comactivemotif.comnih.gov This inhibition can reactivate tumor suppressor genes that were silenced by hypermethylation, a common event in carcinogenesis. clinicaltrials.gov
A significant challenge in the clinical application of FdCyd is its rapid in vivo degradation by the enzyme cytidine deaminase, leading to a short half-life. clinicaltrials.gov To enhance its therapeutic potential, FdCyd is co-administered with tetrahydrouridine (B1681287) (THU), a potent inhibitor of cytidine deaminase. clinicaltrials.govascopubs.org This combination strategy has been shown to increase the systemic exposure to FdCyd, thereby allowing for more effective concentrations to reach target tumor cells and exert its DNA demethylating effects. clinicaltrials.govnih.gov
Clinical trials have been undertaken to assess the efficacy of FdCyd in combination with THU across a range of advanced solid tumors. These studies have provided valuable insights into the compound's activity and its potential as a therapeutic agent.
One area of investigation has been the pharmacokinetic profile of FdCyd when administered with THU. A phase I clinical trial meticulously documented the plasma concentrations of FdCyd and its primary metabolites. The data from this trial underscored the success of the combination therapy in maintaining therapeutic levels of FdCyd while minimizing the formation of other pharmacologically active and potentially undesired metabolites. ascopubs.orgnih.gov
| FdCyd Dose (mg/m²) | Plasma FdCyd Range (ng/mL) | Plasma FdUrd Range (ng/mL) | Plasma FU Range (ng/mL) |
|---|---|---|---|
| 5 | 19 - 96 | Not Detectable | 1.2 - 5.5 |
| 20 | Data not available | 2.31 | Data not available |
| 80 | 1600 - 1728 | 3.5 - 5.7 | 6.0 - 12 |
Data derived from Phase I clinical trial results. ascopubs.orgnih.gov
Further clinical evaluation proceeded to a multi-histology Phase II study, which aimed to determine the progression-free survival (PFS) and objective response rate (ORR) in patients with specific types of advanced solid tumors. clinicaltrials.govnih.gov The study enrolled patients with breast cancer, head and neck cancer, non-small cell lung cancer (NSCLC), and urothelial transitional cell carcinoma. clinicaltrials.govlsuhsc.edu While the trial was ultimately terminated early for several cohorts due to insufficient responses, the results from the urothelial carcinoma group were noteworthy. nih.govlsuhsc.edu
| Tumor Type | Number of Patients | 4-Month Progression-Free Survival (PFS) Rate | Objective Response Rate (ORR) | Study Outcome |
|---|---|---|---|---|
| Urothelial Carcinoma | 18 | 42% | 5.6% | Preliminary PFS rate exceeded predefined goal. Further study potentially warranted. |
| Breast Cancer | 29 | Data not available | Data not available | Terminated early due to slow accrual. |
| Head and Neck Cancer | 21 | Data not available | Data not available | Terminated early due to insufficient response. |
| Non-Small Cell Lung Cancer (NSCLC) | 25 | Data not available | Data not available | Terminated early due to insufficient response. |
Data derived from a non-randomized Phase II clinical trial. nih.govlsuhsc.edu
A key pharmacodynamic aspect of this research was the development of a novel method to detect the re-expression of the tumor suppressor protein p16/INK4A in circulating tumor cells (CTCs). nih.gov An increase in the proportion of p16-expressing CTCs was observed in a significant percentage of patients, providing evidence of FdCyd's target engagement and mechanism of action in a clinical setting. lsuhsc.edu This finding suggests that monitoring p16 expression in CTCs could serve as a valuable pharmacodynamic marker in future studies of DNMT inhibitors. lsuhsc.edu
Mechanisms of Resistance to 5 Fluorouracil and Its Prodrugs Via 5 Deoxy 5 Fluorocytidine
Molecular Mechanisms of Drug Resistance
The development of resistance to 5-FU and by extension, its prodrugs, involves intricate cellular adaptations that limit the drug's cytotoxic effects. These adaptations include alterations in how the drug is transported into and out of the cell, how it is metabolized, and changes to its primary molecular target. mdpi.comtechnologypublisher.com
The effectiveness of 5-FU is contingent on its ability to enter and accumulate within cancer cells. mdpi.com Resistance can develop through changes in the proteins that control this movement.
Reduced drug accumulation can occur due to decreased influx or increased efflux. The entry of 5-FU into cells is facilitated by proteins from the solute carrier (SLC) transporter superfamily, specifically the concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov A reduction in the expression or function of these transporters can limit the amount of 5-FU that enters the cell, thereby contributing to resistance.
Conversely, an increase in drug efflux, the active removal of the drug from the cell, is a major factor in the development of multidrug resistance. nih.gov This process is primarily handled by ATP-binding cassette (ABC) transporters. mdpi.comresearchgate.net Overexpression of these transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein (MRP) 1 (ABCC1), MRP5 (ABCC5), and breast cancer resistance protein (BCRP/ABCG2), can actively pump 5-FU and its metabolites out of cancer cells, reducing their intracellular concentration and diminishing their therapeutic effect. mdpi.comresearchgate.netnih.gov
Table 1: Key Drug Transporters Implicated in 5-FU Resistance
| Transporter Family | Specific Transporter | Function in Resistance | Reference |
| Solute Carrier (SLC) | CNTs, ENTs | Decreased expression leads to reduced drug influx. | nih.gov |
| ATP-Binding Cassette (ABC) | P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2), MRP5 (ABCC5) | Overexpression leads to increased drug efflux. | mdpi.comresearchgate.netnih.gov |
Cancer cells can develop resistance by enhancing the metabolic processes that inactivate 5-FU. nih.govmdpi.com The primary enzyme responsible for the breakdown of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD). aacrjournals.orgnih.gov This enzyme converts 5-FU into its inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU). nih.govacs.org
Over 80% of an administered dose of 5-FU is catabolized by DPD, primarily in the liver. nih.govacs.org However, the level of DPD activity within the tumor itself is a critical factor in determining drug resistance. aacrjournals.org Increased expression or activity of DPD in cancer cells leads to rapid degradation of 5-FU, which significantly reduces the amount of active drug available to exert its cytotoxic effects. acs.org This enhanced inactivation is a major cause of both intrinsic and acquired resistance to 5-FU. acs.org
The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is the enzyme thymidylate synthase (TS). oaepublish.comnih.gov TS is essential for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.govnih.gov The inhibition of TS by FdUMP leads to a depletion of dTMP, which ultimately causes cell death. nih.gov
Resistance to 5-FU frequently arises from alterations in TS. mdpi.com This can occur through several mechanisms:
Overexpression of TS : An increase in the amount of TS protein, often due to gene amplification, is a widely accepted mechanism of 5-FU resistance. mdpi.comoaepublish.commdpi.com Higher levels of TS mean that more FdUMP is required to inhibit the enzyme and achieve a cytotoxic effect. oaepublish.com
Gene Mutations : Mutations within the TYMS gene (which codes for TS) can alter the enzyme's structure. nih.govmdpi.com These mutations may reduce the binding affinity of FdUMP to TS, rendering the enzyme less susceptible to inhibition. aacrjournals.org
Autoregulatory Feedback Loop : TS protein can regulate its own translation by binding to its own mRNA. mdpi.commdpi.com The binding of FdUMP can disrupt this process, leading to an increase in TS synthesis and contributing to acquired resistance. mdpi.com
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. aacrjournals.orgnih.gov Its activity is a crucial determinant of 5-FU's bioavailability and, consequently, its efficacy and toxicity. aacrjournals.org High levels of DPD activity in tumors are strongly associated with resistance to 5-FU. nih.gov
The enzyme rapidly breaks down the majority of administered 5-FU into an inactive form, dihydrofluorouracil (DHFU). nih.govacs.org This creates a balance between the activation (anabolism) of 5-FU into its cytotoxic metabolites and its catabolic elimination. aacrjournals.org When DPD activity within the tumor is elevated, this balance shifts towards inactivation, leaving an insufficient amount of 5-FU available for conversion into its active forms (FdUMP and FUTP) that inhibit DNA synthesis and disrupt RNA function. aacrjournals.orgacs.org Studies have shown that DPD activity can be significantly higher in tumor tissues compared to normal tissues and that this activity correlates with higher tumor grade and stage. nih.gov
Cytidine (B196190) deaminase (CDA) is another key enzyme in the metabolism of fluoropyrimidine prodrugs, including 5'-Deoxy-5-fluorocytidine (5'-DFCR), which is an intermediate in the activation of capecitabine (B1668275). mdpi.comspandidos-publications.com Capecitabine is converted to 5'-DFCR in the liver, which is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by CDA in both the liver and tumor tissues. mdpi.comspandidos-publications.com Finally, 5'-DFUR is converted to 5-FU within the tumor. spandidos-publications.com
Role of Dihydropyrimidine Dehydrogenase (DPD) Activity
Strategies to Overcome or Circumvent Resistance
Overcoming resistance to 5-FU is a major focus of cancer research, with several strategies being explored. These approaches aim to counteract the molecular mechanisms that cancer cells use to evade the drug's effects.
One primary strategy is the co-administration of drugs that inhibit the enzymes responsible for 5-FU inactivation or resistance. For example, DPD inhibitors are used to prevent the rapid breakdown of 5-FU, thereby increasing its bioavailability and anticancer effects. acs.orgmdpi.com This approach is a key component of oral fluoropyrimidine formulations like S-1, which combines a 5-FU prodrug with a DPD inhibitor. oaepublish.com
Another approach involves modulating the activity of the drug's target. Leucovorin is often administered with 5-FU to enhance the inhibition of thymidylate synthase. nih.gov Leucovorin increases the intracellular pool of 5,10-methylenetetrahydrofolate, which stabilizes the binding of FdUMP to TS, leading to more prolonged and effective inhibition. nih.gov
Developing new drug formulations and delivery systems is also a promising avenue. mdpi.com Liposomal formulations and nanoparticles can help protect the drug from premature degradation and target it more specifically to tumor tissues, potentially overcoming resistance mechanisms related to drug transport and inactivation. acs.orgmdpi.com
Furthermore, combination chemotherapy, where 5-FU is used with other anticancer agents that have different mechanisms of action (e.g., FOLFOX and FOLFIRI regimens), can help to circumvent resistance by targeting multiple cellular pathways simultaneously. biomolther.org Research into phytochemicals and other natural compounds that can sensitize cancer cells to 5-FU by targeting resistance pathways, such as those involving ABC transporters or apoptosis, is also an active area of investigation. nih.govmdpi.com
Table 2: Strategies to Mitigate 5-FU Resistance
| Strategy | Mechanism of Action | Example | Reference |
| Inhibition of Drug Inactivation | Prevents the breakdown of 5-FU by DPD, increasing its concentration. | Co-administration of DPD inhibitors (e.g., in S-1). | acs.orgoaepublish.commdpi.com |
| Enhancement of Target Inhibition | Stabilizes the FdUMP-TS complex, leading to more effective inhibition. | Co-administration of Leucovorin. | nih.gov |
| Combination Chemotherapy | Targets multiple cancer cell pathways simultaneously to prevent escape. | FOLFOX (5-FU, Leucovorin, Oxaliplatin), FOLFIRI (5-FU, Leucovorin, Irinotecan). | biomolther.org |
| Novel Drug Delivery | Improves drug targeting to tumors and protects against degradation. | Liposomal formulations, nanoparticles. | acs.orgmdpi.com |
| Sensitization with other agents | Reverses resistance by modulating pathways like drug efflux or apoptosis. | Phytochemicals (e.g., Curcumin, EGCG). | nih.govmdpi.com |
Biochemical Modulation Approaches
Biochemical modulation is a therapeutic strategy that uses non-cytotoxic agents to enhance the effectiveness of chemotherapy. nih.govkarger.com In the context of 5-FU and its prodrugs, the primary goal is to favorably alter the metabolic pathway of 5-FU to increase its antitumor activity. nih.govascopubs.org
One of the most established methods of biochemical modulation for 5-FU is its combination with leucovorin (folinic acid). cancernetwork.commdpi.com Leucovorin enhances the inhibition of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). ascopubs.orgcancernetwork.com It does this by expanding the intracellular pool of 5,10-methylenetetrahydrofolate, which stabilizes the binding of FdUMP to TS, thus prolonging the inhibition of DNA synthesis. cancernetwork.comoaepublish.com
Other agents have also been explored for their modulatory effects. Methotrexate and N-(phosphonacetyl)-L-aspartate (PALA) can modulate the pyrimidine (B1678525) network, which is responsible for activating 5-FU. karger.com The oral fluoropyrimidine TS-1 is a combination drug that includes tegafur (B1684496) (a 5-FU prodrug), gimeracil (B1684388) (a DPD inhibitor to prevent 5-FU degradation), and otastat potassium (to reduce gastrointestinal toxicity). ascopubs.org This formulation is a prime example of built-in biochemical modulation. ascopubs.org
Resistance can also arise from insufficient activation of the prodrug capecitabine. dergipark.org.tr Capecitabine requires conversion to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP). oncodaily.comnih.gov Low expression of TP in tumor tissue can lead to resistance. dergipark.org.troaepublish.com Therefore, strategies to upregulate TP expression could potentially overcome this resistance mechanism.
Furthermore, some natural compounds have shown potential in biochemically modulating 5-FU's activity. Geraniol, for instance, has been found to increase 5-FU uptake and reduce TS levels in cancer cells. mdpi.com
Table 1: Examples of Biochemical Modulation Agents for 5-FU and its Prodrugs
| Modulating Agent | Mechanism of Action | Intended Outcome |
| Leucovorin (Folinic Acid) | Stabilizes the FdUMP-TS complex. cancernetwork.com | Enhanced and prolonged inhibition of thymidylate synthase. cancernetwork.com |
| Methotrexate | Interacts with the pyrimidine network involved in 5-FU activation. karger.com | Increased formation of active 5-FU metabolites. |
| Gimeracil (in TS-1) | Inhibits dihydropyrimidine dehydrogenase (DPD). ascopubs.org | Prevents degradation of 5-FU, increasing its bioavailability. ascopubs.org |
| Geraniol | Increases 5-FU uptake and reduces thymidylate synthase (TS) levels. mdpi.com | Enhanced cytotoxic effect of 5-FU. mdpi.com |
Combination Therapies Targeting Resistance Pathways
When resistance to 5-FU or capecitabine emerges, it is often due to the activation of alternative survival pathways in cancer cells. Combination therapies aim to block these escape routes, thereby re-sensitizing the cells to the fluoropyrimidine.
Targeting Signaling Pathways: Cancer cells can develop resistance by dysregulating key signaling pathways that control survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways. mdpi.comfau.de
PI3K/Akt Pathway: This pathway is crucial for cell survival. Combining 5-FU with inhibitors of this pathway has shown promise. For example, the natural compound thymoquinone (B1682898), when used with 5-FU, can downregulate the PI3K/Akt pathway, leading to increased cancer cell death. mdpi.comfau.de MK-2206, a direct Akt inhibitor, has also been shown to increase the cytotoxicity of 5-FU in gastric cancer cells. biomolther.orgbiomolther.org
Wnt/β-catenin Pathway: This pathway is often implicated in cancer stem cells (CSCs), a subpopulation of cells responsible for therapy resistance and relapse. fau.de The combination of 5-FU and thymoquinone has been found to downregulate the Wnt/β-catenin pathway, specifically targeting these resistant CSCs. mdpi.comfau.de
EGFR Pathway: In colorectal cancer, monoclonal antibodies that target the epidermal growth factor receptor (EGFR), such as cetuximab and panitumumab, are used in combination with 5-FU-based regimens (e.g., FOLFIRI). mdpi.com This approach is particularly effective in patients with wild-type RAS genes. mdpi.com
Inhibiting Protective Mechanisms: Cancer cells can activate protective mechanisms like autophagy and altered glucose metabolism to survive chemotherapy-induced stress.
Autophagy Inhibition: Autophagy can act as a pro-survival mechanism for cancer cells under stress. Chloroquine, an autophagy inhibitor, has been shown in in-vivo studies to enhance the tumor-inhibiting effects of 5-FU by blocking this process and increasing apoptosis. nih.gov
Metabolism Inhibition: 5-FU-resistant cancer cells often exhibit increased glycolysis. nih.gov Combining 5-FU with cisplatin (B142131) has been shown to have a synergistic effect by suppressing glucose metabolism. nih.gov Similarly, targeting the glucose transporter 1 (Glut1) with specific inhibitors like WZB117 can sensitize resistant colon cancer cells to 5-FU. waocp.org
Targeting Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and can be a target for overcoming resistance.
VEGF Inhibition: Bevacizumab, a monoclonal antibody that targets the vascular endothelial growth factor (VEGF), is often combined with 5-FU regimens like FOLFOX and FOLFIRI. mdpi.commdpi.com Studies have shown that continuing bevacizumab with capecitabine even after resistance develops can restore anti-angiogenic and antitumor effects. spandidos-publications.com This may be because capecitabine can inhibit the production of other pro-angiogenic factors like galectin-3. spandidos-publications.com
Modulating the Apoptotic Pathway: Evasion of apoptosis (programmed cell death) is a hallmark of cancer and a common resistance mechanism.
The phytochemical genistein (B1671435) enhances 5-FU's cytotoxicity by promoting apoptosis through increased cleavage of PARP and expression of p53. mdpi.com
Table 2: Selected Combination Therapies to Overcome 5-FU/Capecitabine Resistance
| Combination Agent | Target Pathway/Mechanism | Rationale for Combination |
| Thymoquinone | PI3K/Akt, Wnt/β-catenin mdpi.comfau.de | Targets cancer stem cells and key survival pathways. fau.de |
| Cetuximab/Panitumumab | EGFR Signaling mdpi.com | Blocks growth factor signaling that drives proliferation. mdpi.com |
| Chloroquine | Autophagy nih.gov | Inhibits the pro-survival cellular recycling process. nih.gov |
| Cisplatin | Glucose Metabolism nih.gov | Suppresses the altered metabolic state of resistant cells. nih.gov |
| Bevacizumab | VEGF Signaling (Angiogenesis) mdpi.commdpi.com | Inhibits blood vessel formation required for tumor growth. spandidos-publications.com |
| Genistein | Apoptosis (PARP, p53) mdpi.com | Promotes programmed cell death. mdpi.com |
Analytical Methodologies for 5 Deoxy 5 Fluorocytidine Research
Chromatographic Techniques for Quantification in Biological Matrices
Chromatographic methods are the cornerstone for the quantitative analysis of 5'-DFCR in complex biological matrices such as plasma. These techniques offer the necessary selectivity and sensitivity to distinguish 5'-DFCR from its parent compound, capecitabine (B1668275), and other related metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for the determination of 5'-DFCR and its related compounds. nih.gov A reversed-phase HPLC method has been developed for the simultaneous determination of capecitabine and its nucleoside metabolites, including 5'-DFCR, in human plasma. iiarjournals.org This method often involves a solid-phase extraction (SPE) step to separate the analytes from matrix components before chromatographic analysis. iiarjournals.org
One validated HPLC-UV method demonstrated linearity for 5'-DFCR over a concentration range of 0.156 to 5.0 μg/ml, with high recovery rates from plasma, ranging from 77.5% to 99.12%. iiarjournals.org The separation is typically achieved on a C18 or a C16 amide reversed-phase column using a gradient elution with a mobile phase consisting of a mixture of water (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent such as methanol. iiarjournals.orgscielo.org.za The detection wavelength for both 5'-DFCR and its subsequent metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), is commonly set at 254 nm. iiarjournals.org The total run time for such an analysis can be around 30 minutes. iiarjournals.org
| Parameter | Value | Reference |
| Technique | HPLC-UV | iiarjournals.org |
| Column | C16 amide reversed-phase | iiarjournals.org |
| Mobile Phase | Water-methanol with 10 mM ammonium acetate | iiarjournals.org |
| Flow Rate | 0.8 ml/min | iiarjournals.org |
| Detection Wavelength | 254 nm | iiarjournals.org |
| Linear Range (5'-DFCR) | 0.156 - 5.0 µg/ml | iiarjournals.org |
| Recovery (5'-DFCR) | 77.5% - 99.12% | iiarjournals.org |
| Run Time | ~30 min | iiarjournals.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of 5'-DFCR. unil.ch This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. Several LC-MS/MS methods have been developed for the simultaneous determination of capecitabine and its metabolites, including 5'-DFCR, in human plasma. nih.govcmicgroup.comresearchgate.netresearchgate.netnih.gov
These methods often utilize a simple protein precipitation step for sample preparation, followed by direct injection of the supernatant onto the LC-MS/MS system. nih.gov The chromatographic separation is typically performed on columns like the Acquity UPLC HSS T3 or Hypercarb (porous graphitic carbon) with gradient elution. nih.govnih.gov The total chromatographic run time can be as short as 5 to 9 minutes. nih.govnih.gov
The mass spectrometer is usually equipped with an electrospray ionization (ESI) source and can be operated in both positive and negative ion modes to quantify different analytes in the same run. nih.govnih.gov For instance, 5'-DFCR is often quantified in the positive ion mode. nih.gov The use of stable isotopically labeled internal standards for each analyte is a common practice to ensure accuracy and compensate for matrix effects. unil.chnih.govcmicgroup.com These methods are validated over a specific concentration range, for example, 10.0 to 1,000 ng/mL for 5'-DFCR in human plasma. nih.gov
| Parameter | Value | Reference |
| Technique | UPLC-MS/MS | nih.gov |
| Sample Preparation | Protein Precipitation | nih.gov |
| Column | Acquity UPLC HSS T3 | nih.gov |
| Ionization Mode (5'-DFCR) | Positive | nih.gov |
| Run Time | 9 min | nih.gov |
| Linear Range (5'-DFCR) | 10.0 - 1,000 ng/mL | nih.gov |
| Internal Standard | Stable isotopically labeled | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Fluorouracil Derivatives
While not directly applied to the intact 5'-DFCR molecule due to its non-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of related fluorouracil derivatives, particularly 5-fluorouracil (B62378) (5-FU), the final active metabolite. nih.govunibas.itresearchgate.net The development of GC-MS methods for fluoropyrimidine nucleosides like 5'-DFCR is challenging due to their potential decomposition into 5-FU during the derivatization step or chromatographic separation. unibas.it
GC-MS methods for 5-FU typically involve a derivatization step to increase the volatility of the analyte. nih.govresearchgate.net Common derivatization approaches include the formation of alkyl or trialkylsilyl derivatives. unibas.it For instance, 5-FU can be analyzed as its 1,3-dipentafluorobenzyl derivative. nih.gov The analysis is performed using a mass spectrometer, and the use of internal standards, such as isotopically labeled 5-FU, is crucial for accurate quantification. nih.gov These methods can achieve high sensitivity, with quantification ranges for 5-FU as low as 0.5 to 50 ng/ml in plasma. nih.gov
Methods for Investigating Metabolism and Enzymatic Activity
Understanding the metabolic conversion of 5'-DFCR and the enzymes involved is critical. Various analytical techniques are employed to study enzyme kinetics and identify metabolites.
Spectrophotometric Assays for Enzyme Kinetics
Spectrophotometric assays provide a means to study the kinetics of enzymes that metabolize 5'-DFCR. nih.gov While direct spectrophotometric monitoring of 5'-DFCR conversion can be challenging, indirect methods are often used. For instance, a spectrophotometric screening assay was utilized to identify drugs that could inhibit the carboxylesterase-mediated activation of capecitabine to 5'-DFCR. nih.govresearchgate.net
In one study, the kinetics of recombinant human carboxylesterase isozymes (CES1A1 and CES2) in hydrolyzing capecitabine to 5'-DFCR were examined. nih.gov The formation of a fluorescent product, such as 4-methylumbelliferone, can be monitored to determine enzyme activity and inhibition. researchgate.net This approach allows for the determination of kinetic parameters like the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). For example, CES1A1 and CES2 were found to have similar catalytic efficiencies for the hydrolysis of capecitabine, at 14.7 and 12.9 min⁻¹ mM⁻¹, respectively. nih.govresearchgate.net
| Enzyme | Catalytic Efficiency (min⁻¹ mM⁻¹) | Reference |
| CES1A1 | 14.7 | nih.govresearchgate.net |
| CES2 | 12.9 | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and identification of metabolites. researchgate.net In the context of 5'-DFCR research, ¹⁹F NMR is particularly useful as it allows for the direct detection of all fluorinated metabolites of a fluorinated drug without the need for radiolabeling. researchgate.net
A study utilized ¹⁹F NMR to detect a new metabolite of capecitabine in the bile and liver of rats. researchgate.net Following detection, the unknown metabolite was isolated and purified using preparative HPLC. Its structure was then definitively identified using a combination of HPLC-tandem mass spectrometry (HPLC-MS/MS) and ¹H NMR. researchgate.net This combined analytical approach led to the identification of the novel metabolite as a glucuronide conjugate of 5'-DFCR, specifically 2'-(β-D-glucuronic acid)-5'-deoxy-5-fluorocytidine. researchgate.net
Future Directions and Emerging Research Avenues for 5 Deoxy 5 Fluorocytidine
Novel Prodrug Design Strategies and Synthesis Improvements
The success of capecitabine (B1668275), a prodrug of 5'-DFCR, has spurred the development of next-generation prodrugs and more efficient manufacturing processes. The goal is to improve tumor selectivity, overcome resistance, and reduce production costs.
Novel Prodrug Strategies: Researchers are moving beyond simple carbamate (B1207046) derivatives to more complex and targeted activation systems. One promising area is Gene-Directed Enzyme Prodrug Therapy (GDEPT). plos.org This strategy involves introducing a non-human enzyme into cancer cells that can uniquely activate a specific prodrug. For instance, bacterial amidohydrolases like YqfB and D8_RL are being explored to activate novel N4-acylated 5-fluorocytidine (B16351) derivatives specifically within tumor cells that have been engineered to express these enzymes. plos.org This approach could offer a highly targeted release of the cytotoxic agent, minimizing systemic exposure. plos.org Another innovative approach involves conjugating 5'-DFCR with other molecules to enhance its properties. CLX-155 is a novel oral prodrug that utilizes fatty acid conjugation, which may enhance the efficacy of the released 5-fluorouracil (B62378) (5-FU). esmed.org Furthermore, sophisticated delivery systems are being designed, such as core-shell microgels that release 5'-DFCR in response to specific triggers like near-infrared (NIR) light, combining it with other therapeutic modalities like photodynamic therapy. nih.gov
Table 1: Novel Prodrug Strategies for 5'-Deoxy-5-fluorocytidine
| Strategy | Example System/Compound | Mechanism of Action |
|---|---|---|
| Gene-Directed Enzyme Prodrug Therapy (GDEPT) | Bacterial Amidohydrolase (e.g., YqfB) + N4-acylated 5-fluorocytidine derivatives | A non-endogenous enzyme is expressed only in tumor cells, which then locally converts the administered prodrug into its active form (5-fluorocytidine). plos.org |
| Fatty Acid Conjugation | CLX-155 | Conjugation with a fatty acid (caprylic acid) may enhance drug delivery and efficacy upon conversion to 5-FU. esmed.org |
| Stimuli-Responsive Microgels | ROS-triggered releasing microgel | 5'-DFCR is linked to a polymer shell via a bond that is cleaved by reactive oxygen species (ROS). ROS are generated by a core material upon NIR light stimulation, triggering localized drug release. nih.gov |
Precision Oncology Approaches Based on Enzymatic Profiling
Precision oncology aims to tailor treatment to the specific biological characteristics of a patient's tumor. marathonofhopecancercentres.ca The therapeutic strategy for 5'-DFCR-based prodrugs is a classic example of this principle, as its effectiveness hinges on a specific enzymatic profile that is often unique to cancer tissues.
The rational design of capecitabine was based on a three-step enzymatic cascade that converts the inactive oral drug into active 5-FU at the tumor site. nih.govscielo.br
Step 1 (Liver): Capecitabine is first hydrolyzed by carboxylesterase , an enzyme highly abundant in the liver, to form 5'-DFCR. nih.govaacrjournals.org
Step 2 (Liver/Tumor): 5'-DFCR is then converted by cytidine (B196190) deaminase , found in both the liver and tumor tissues, into 5'-deoxy-5-fluorouridine (5'-DFUR). nih.govaacrjournals.org
Step 3 (Tumor): The final, crucial activation step is the conversion of 5'-DFUR to the potent anticancer agent 5-FU. This reaction is catalyzed by thymidine (B127349) phosphorylase (TP) . nih.govaacrjournals.org
The precision aspect of this therapy lies in the differential expression of thymidine phosphorylase. Preclinical studies have shown that TP levels are significantly higher in many solid tumors compared to surrounding normal tissues. nih.govscielo.br This preferential expression means that the final, most potent cytotoxic agent is generated in higher concentrations directly within the tumor, which enhances anti-cancer activity while potentially reducing systemic toxicity. nih.gov This enzymatic profiling serves as a predictive biomarker, suggesting that patients with tumors overexpressing TP may derive the most benefit from this therapy. Future precision approaches may involve "pharmacometabonomics," where a patient's pretreatment metabolic profile is analyzed to predict drug toxicity and response, further personalizing treatment. aacrjournals.org
Table 2: Enzymatic Activation Pathway of Capecitabine
| Step | Enzyme | Primary Location(s) | Conversion |
|---|---|---|---|
| 1 | Carboxylesterase | Liver | Capecitabine → this compound (5'-DFCR) nih.govaacrjournals.org |
| 2 | Cytidine Deaminase | Liver, Tumor Tissue | 5'-DFCR → 5'-Deoxy-5-fluorouridine (5'-DFUR) nih.govaacrjournals.org |
| 3 | Thymidine Phosphorylase (TP) | Tumor Tissue (preferentially) | 5'-DFUR → 5-Fluorouracil (5-FU) nih.govaacrjournals.org |
Development of this compound-Based Combination Therapies
To enhance therapeutic outcomes and combat drug resistance, 5'-DFCR prodrugs are increasingly being evaluated in combination with other anticancer treatments. These strategies aim to attack cancer cells through multiple, complementary mechanisms.
Clinical studies have already demonstrated the value of such combinations. For example, the combination of capecitabine with taxanes has shown a significant survival benefit for women with anthracycline-resistant metastatic breast cancer compared to taxane (B156437) monotherapy. nih.gov The rationale for such pairings is that different drugs can target distinct phases of the cell cycle or different signaling pathways, leading to a synergistic effect.
More advanced combination strategies are emerging from preclinical research. One highly innovative example is a water-swelling, core-shell polymeric microgel designed for locoregional cancer therapy. nih.gov This system combines two distinct therapeutic modalities:
Photodynamic Therapy: The microgel's core contains Pheophorbide A, which generates cytotoxic reactive oxygen species (ROS) when activated by near-infrared (NIR) light. nih.gov
Chemotherapy: The shell of the microgel holds 5'-DFCR, which is released only when the linker attaching it to the shell is cleaved by the ROS generated from the core. nih.gov
This design allows for a cascaded, dual-attack on the tumor: an initial burst of ROS from photodynamic therapy is immediately followed by the release of a chemotherapeutic agent, all localized within the tumor tissue. nih.gov Such multi-modal systems represent a sophisticated future for combination therapies built around 5'-DFCR. nih.govgoogle.com
Table 3: Examples of this compound-Based Combination Therapies
| Combination Partner/System | Therapy Type | Rationale / Mechanism |
|---|---|---|
| Taxanes | Chemotherapy + Chemotherapy | Combining agents with different mechanisms of action (antimetabolite + microtubule inhibitor) to improve efficacy in breast cancer. nih.gov |
| NIR-Responsive Microgel (containing Pheophorbide A) | Chemotherapy + Photodynamic Therapy | Localized, sequential delivery of two cytotoxic modalities: NIR light triggers ROS generation, which in turn triggers the release of 5'-DFCR for a combined therapeutic effect in pancreatic and colon cancer models. nih.gov |
Exploration of this compound Beyond Antineoplastic Applications (e.g., Epigenetics)
While 5'-DFCR is primarily known for its role in cancer therapy, its chemical structure and that of related fluorinated nucleosides suggest potential in other therapeutic areas, including antiviral research and epigenetics.
Antiviral Applications: Research has indicated that 5'-DFCR has potential as an antiviral agent, particularly against viruses that rely on the host cell's machinery for replication. chemimpex.com Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. chemimpex.com The related compound, 2'-Deoxy-5-fluorocytidine, has demonstrated inhibitory effects against various strains of pathogenic avian influenza viruses. activemotif.com This suggests a broader therapeutic window for fluorocytidine analogs beyond oncology.
Role in Epigenetics: Epigenetic modifications, such as DNA methylation, are critical for regulating gene expression and are often dysregulated in cancer. Certain nucleoside analogs can reverse these changes. Specifically, the related compound 2'-Deoxy-5-fluorocytidine is recognized as an inhibitor of DNA methyltransferase (DNMT). activemotif.comtandfonline.com The mechanism involves the incorporation of the analog into DNA during replication. The fluorine atom at the C5 position of the cytosine ring then forms an irreversible covalent bond with the DNMT enzyme, trapping it and preventing it from methylating other DNA sites. tandfonline.com This leads to a passive demethylation of the genome as cells divide, which can reactivate silenced tumor suppressor genes. tandfonline.com
It is crucial to note that this specific mechanism of DNMT trapping requires the nucleoside analog to be phosphorylated at the 5' position and incorporated into the DNA backbone. tandfonline.com Since this compound lacks the 5'-hydroxyl group necessary for this phosphorylation, it cannot be directly incorporated into DNA and thus cannot function as a direct, mechanism-based DNMT inhibitor in the same way as 2'-Deoxy-5-fluorocytidine or Decitabine. However, its ultimate metabolic product, 5-FU, can influence nucleotide pools and DNA repair pathways, which may indirectly affect epigenetic states. The direct epigenetic activity observed with other fluorocytidine analogs underscores the potential for developing structurally similar compounds for epigenetic therapies. activemotif.comtandfonline.com
Q & A
Basic Question: What is the enzymatic pathway for the metabolic activation of 5’-DFCR, and how does it contribute to 5-fluorouracil (5-FU) generation?
Answer:
5’-DFCR is a key intermediary metabolite in the activation of the prodrug capecitabine. The conversion involves three enzymatic steps:
Carboxylesterase (CES) in the liver hydrolyzes capecitabine to 5’-DFCR .
Cytidine deaminase (CDA) converts 5’-DFCR to 5’-deoxy-5-fluorouridine (5’-DFUR), a reaction occurring in both hepatic and tumor tissues .
Thymidine phosphorylase (TP) , highly expressed in tumors, catalyzes the final step to 5-FU, enabling tumor-selective cytotoxicity .
This pathway minimizes systemic toxicity by localizing 5-FU production to tumor sites.
Basic Question: Which enzymes are critical for 5’-DFCR metabolism, and how are their tissue-specific activities evaluated?
Answer:
Key enzymes include:
- Carboxylesterase (CES1A1) : Quantified via liver microsomal assays using substrates like 4-nitrophenyl acetate to measure hydrolysis rates .
- Cytidine deaminase (CDA) : Activity is assessed by incubating plasma or tissue homogenates with 5’-DFCR and measuring 5’-DFUR formation via HPLC or LC-MS/MS .
- Thymidine phosphorylase (TP) : Tumor expression is evaluated using immunohistochemistry or enzymatic assays with thymidine analogs .
Advanced Question: How do renal function and creatinine clearance (CLcr) influence 5’-DFCR pharmacokinetics (PK) and downstream metabolite exposure?
Answer:
A prospective PK study in colorectal cancer patients revealed:
- Inverse correlation between CLcr and 5’-DFUR AUC (r = -0.65, p = 0.003), suggesting reduced renal function increases 5’-DFUR exposure .
- Mechanistic ambiguity : Despite no direct link to plasma CDA activity (r = 0.137, p = 0.587) , CLcr decline may impair 5’-DFUR excretion or enhance enzymatic conversion .
Methodological Consideration : PK studies should stratify patients by CLcr and monitor metabolite AUC ratios (5’-DFUR/5’-DFCR) to predict toxicity risks .
Advanced Question: What analytical methods are recommended for simultaneous quantification of 5’-DFCR and its metabolites in biological matrices?
Answer:
- LC-MS/MS : Validated for plasma using solid-phase extraction (e.g., Atoll XWP columns) and separation on a C18 column (e.g., Atlantis, 150 × 2.1 mm). Detection in negative ion mode achieves sensitivity <10 ng/mL for 5’-DFCR, 5’-DFUR, and 5-FU .
- Chromatographic Conditions : Isocratic elution with methanol/ammonium acetate buffer optimizes peak resolution .
Key Data : Inter- and intra-day precision (CV <15%) and recovery (>85%) are critical for clinical PK studies .
Advanced Question: How can researchers resolve contradictions in data linking CDA activity to 5’-DFCR metabolic efficiency?
Answer:
Conflicting reports on CDA’s role arise from:
- Tissue-specific activity : Hepatic CDA contributes more significantly than plasma CDA, which showed no correlation with CLcr in clinical studies .
- Experimental Design : Use tissue-specific enzymatic assays (e.g., liver biopsies) rather than plasma alone. Incorporate genotyping for CDA polymorphisms (e.g., CDA 79A>C) to account for variability .
Advanced Question: What strategies optimize prodrug design to enhance 5’-DFCR bioavailability and tumor targeting?
Answer:
- Carbamate prodrugs : Mask 5’-DFCR’s 4-amino group (e.g., capecitabine’s N4-pentyloxycarbonyl) to prevent premature intestinal activation. Hydrolysis by hepatic CES ensures targeted release .
- Dosage Regimens : Simulate hepatic first-pass metabolism using physiologically based pharmacokinetic (PBPK) models to balance bioavailability and toxicity .
Advanced Question: How can PBPK modeling predict 5’-DFCR and 5-FU exposure in patients with hepatic impairment?
Answer:
- Model Parameters : Incorporate enzyme abundance (CES, CDA, TP) and hepatic blood flow to simulate metabolite AUC.
- Clinical Validation : A study showed reduced CES activity in cirrhosis prolongs 5’-DFCR t1/2 by 40%, requiring dose adjustments .
Tool Recommendation : Use software like GastroPlus® or Simcyp® with population-specific enzyme kinetics .
Basic Question: What are the standard pharmacokinetic parameters (Cmax, AUC, t1/2) for 5’-DFCR in clinical studies?
Answer:
From a Phase I trial (n=18):
- 5’-DFCR : Cmax = 1.2 ± 0.3 μg/mL, AUC = 4.8 ± 1.2 h·μg/mL, t1/2 = 0.8 ± 0.2 h .
- 5’-DFUR : AUC = 12.5 ± 3.1 h·μg/mL, highlighting faster conversion rates .
Note : Dose-normalized parameters are critical for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
